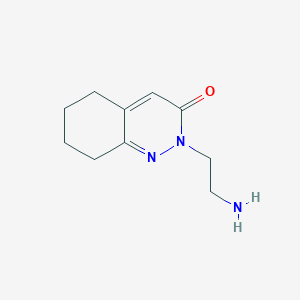

2-(2-aminoethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one

Beschreibung

Eigenschaften

IUPAC Name |

2-(2-aminoethyl)-5,6,7,8-tetrahydrocinnolin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c11-5-6-13-10(14)7-8-3-1-2-4-9(8)12-13/h7H,1-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYEBWJYHUVUYJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN(C(=O)C=C2C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-(2-aminoethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one, a compound with the CAS number 1443288-88-7, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on available literature.

Pharmacological Effects

Research indicates that derivatives of tetrahydrocinnolin compounds exhibit significant pharmacological activities. The compound has been linked to various biological effects:

- CNS Activity : Initial studies suggest that related compounds possess central nervous system (CNS) depressant properties. These effects are attributed to their interaction with neurotransmitter systems, including serotonin (5-HT), histamine, and acetylcholine pathways .

- Antihistaminic Activity : Similar compounds have demonstrated antihistamine effects, potentially offering therapeutic benefits for allergic conditions .

- Anti-serotonergic Activity : The compound has shown promise in modulating serotonin levels, which may have implications for treating mood disorders and anxiety .

- Anticholinergic Effects : Compounds within this class have been reported to exhibit anticholinergic properties, which could be beneficial in managing conditions like asthma or motion sickness .

Case Studies and Research Findings

A review of the literature reveals several case studies and experimental findings related to the biological activity of this compound:

- Study on Indolizine Derivatives : A study focused on derivatives of indolizine highlighted that similar structures exhibited significant pharmacological activity against various receptors involved in CNS processes . This suggests a potential for this compound to influence similar pathways.

- Synthesis and Evaluation : Research into the synthesis of related compounds has demonstrated high yields and effective methodologies for producing biologically active derivatives. For example, the synthesis of thiadiazolo[2,3-b]quinazolin derivatives showcased efficient catalytic methods that could be adapted for producing tetrahydrocinnolin derivatives .

Comparative Biological Activity Table

| Compound | CNS Activity | Antihistaminic | Anti-serotonergic | Anticholinergic |

|---|---|---|---|---|

| This compound | Potential | Yes | Yes | Yes |

| Indolizine Derivatives | Yes | Yes | Yes | Yes |

| Thiadiazolo[2,3-b]quinazolin Derivatives | Yes | Yes | No | Yes |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Antitumor Activity :

- Research indicates that tetrahydrocinnolin derivatives exhibit significant antitumor properties. Studies have shown that 2-(2-aminoethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study published in Journal of Medicinal Chemistry demonstrated its effectiveness against specific cancer lines .

-

Neuroprotective Effects :

- The compound has been investigated for its neuroprotective capabilities. It is believed to modulate neurotransmitter systems and exhibit antioxidant properties that protect neuronal cells from oxidative stress. This is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease .

- Antimicrobial Properties :

Pharmacological Insights

- Mechanism of Action :

- Bioavailability and Toxicity :

Material Science Applications

- Polymer Synthesis :

- Nanotechnology :

Case Studies

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

5,6,7,8-Tetrahydrocinnolin-3(2H)-one (CAS 5468-36-0)

- Structure: The unsubstituted cinnolinone core lacks functional groups, resulting in lower polarity and reduced solubility.

5,6,7,8-Tetrahydrocinnolin-3(2H)-one Hydrobromide (CAS 108749-03-7)

Derivatives with Substituent Variations

4-[3-(Trifluoromethyl)phenyl]-5,6,7,8-Tetrahydrocinnolin-3(2H)-one (GISZAK)

- Structure: A trifluoromethylphenyl group at the 4-position replaces the aminoethyl group.

- Properties :

- Crystallographic Data: Monoclinic space group C2/c with unit cell parameters a = 8.929 Å, b = 11.443 Å, c = 27.448 Å, β = 94.232° .

2-[2-Oxo-2-(Pyrrolidin-1-yl)ethyl]-5,6,7,8-Tetrahydrocinnolin-3(2H)-one

- Structure: A pyrrolidinyl amide substituent replaces the aminoethyl group.

- Molecular weight: 275.35 g/mol (C₁₅H₂₁N₃O₂) .

6-Amino-2-Isobutyl-5,6,7,8-Tetrahydrocinnolin-3(2H)-one

- Structure: An isobutyl group at the 2-position and an amino group at the 6-position.

- Properties: The bulky isobutyl group may sterically hinder target binding, while the 6-amino group could modulate electronic properties. Safety protocols (P101, P201) emphasize handling precautions for amino-containing compounds .

Heterocyclic Analogues with Different Scaffolds

Azafenidin (Milestone Herbicide)

- Structure: A triazolopyridinone derivative with a dichlorophenyl group.

- Application : Commercial herbicide targeting broadleaf weeds.

- Key Differences: The triazolopyridinone scaffold differs from cinnolinone but shares a similar mode of action (inhibition of acetolactate synthase) .

2-(2-Thienyl)-5,6,7,8-Tetrahydrobenzo[b]thieno[2,3-d]-4H-3,1-Oxazin-4-one

- Structure : A fused thiophene-oxazine system.

Comparative Analysis of Key Properties

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Solubility | LogP (Predicted) |

|---|---|---|---|

| Target Compound | ~220 (estimated) | Moderate (amine) | 1.2–1.8 |

| GISZAK (CF₃-phenyl derivative) | 294.27 | Low (lipophilic) | 3.0–3.5 |

| 5,6,7,8-Tetrahydrocinnolin-3(2H)-one | 150.18 | Low (nonpolar) | 0.5–1.0 |

| Hydrobromide Salt (CAS 108749-03-7) | 231.09 | High (ionic) | N/A |

Vorbereitungsmethoden

Cyclocondensation Using α-Aminoamidines and Diarylidencyclohexanones

A notable approach utilizes α-aminoamidines reacting with diarylidencyclohexanones under heating in pyridine solution at approximately 100 °C for 24 hours. This method yields 5,6,7,8-tetrahydroquinazoline derivatives with high efficiency (47–80% yields), which are structurally close analogs of tetrahydrocinnolinones. The reaction mechanism involves a Michael addition of the guanidine moiety from the α-aminoamidine to the olefinic bond of the diarylidencyclohexanone, followed by intramolecular cyclization and dehydration to form the heterocyclic ring system. Subsequent oxidation by molecular oxygen aromatizes the product to the final cyclic compound.

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1 | α-Aminoamidine + diarylidencyclohexanone in pyridine, 100 °C, 24 h | Cyclocondensation to tetrahydroquinazoline derivatives | 47–80 |

| 2 | Deprotection with concentrated HCl in MeOH, 40 °C, 24 h | Removal of Boc protecting groups, exposing free amino group | Good yield (not specified) |

This method’s advantages include mild reaction conditions, excellent yields, and straightforward workup compared to traditional cyclocondensation methods involving guanidine hydrochloride and bis-benzylidene cyclohexanones, which give lower yields (19–28%) and harsher conditions.

Deprotection of Protecting Groups

The tetrahydroquinazoline derivatives obtained often bear protecting groups such as Boc (tert-butoxycarbonyl) at the C2 position. Cleavage of these protecting groups is achieved by stirring the compound in methanol with concentrated hydrochloric acid at 40 °C for 24 hours. This step yields the unprotected amino derivatives that can serve as versatile intermediates for further functionalization.

Detailed Reaction Scheme Example

Based on the α-aminoamidine and diarylidencyclohexanone method, the synthetic sequence can be summarized as:

-

- α-Aminoamidine (bearing an aminoethyl substituent)

- Diarylidencyclohexanone (as the carbonyl and olefin source)

-

- Mix in pyridine solvent

- Heat at 100 °C for 24 hours

- Cyclocondensation occurs forming the tetrahydrocinnolinone ring system

-

- Purify crude product by standard workup (filtration, washing)

- Deprotect Boc groups by acid treatment (HCl in MeOH, 40 °C, 24 h)

-

- This compound with free amino groups ready for further use

Research Findings and Analysis

- The use of α-aminoamidines as substrates provides a versatile and efficient route to tetrahydroquinazoline and related tetrahydrocinnolinone derivatives with yields significantly higher than traditional methods.

- The reaction proceeds via a Michael addition followed by cyclization and dehydration, allowing for mild reaction conditions and operational simplicity.

- Protecting group strategies (e.g., Boc protection) enable control over functional group exposure, facilitating downstream modifications.

- Deprotection conditions are mild, preserving the integrity of the heterocyclic core while liberating reactive amino groups.

- Industrially relevant methods emphasize cost-effectiveness, environmental sustainability, and scalability, which are critical for pharmaceutical applications.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| α-Aminoamidine + Diarylidencyclohexanone | α-Aminoamidine, diarylidencyclohexanone, pyridine | 100 °C, 24 h | 47–80 | Mild, high yield, easy workup |

| Boc Deprotection | Concentrated HCl in MeOH | 40 °C, 24 h | Good | Removes protecting groups, exposes amino |

| Traditional Guanidine + Bis-benzylidene cyclohexanone | Guanidine hydrochloride, bis-benzylidene cyclohexanone, NaH, DMF | Room temp or heating | 19–28 | Lower yield, harsher conditions |

| Industrial Process (related heterocycles) | Various low-cost starting materials | Mild, robust, selective | High | Emphasizes scalability and environmental impact |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-(2-aminoethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via cyclization reactions of precursor amines and carbonyl derivatives. For example, analogous cinnolinones are synthesized by reacting ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with acyl chlorides, followed by intramolecular cyclization under acidic conditions . Purification often involves column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) and recrystallization using ethanol or methanol. Purity can be confirmed via HPLC (C18 column, acetonitrile/water gradient) and thin-layer chromatography (TLC) .

Q. Which spectroscopic and crystallographic methods are most reliable for structural confirmation?

- Methodological Answer :

- NMR : - and -NMR in deuterated solvents (e.g., DMSO-d) to identify amine protons (~δ 2.5–3.5 ppm) and carbonyl groups (~δ 160–170 ppm) .

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles, as demonstrated for structurally similar cinnolinones in Acta Crystallographica Section E .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns.

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : Store under inert gas (argon or nitrogen) at −20°C in amber vials to minimize oxidation and photodegradation. Conduct stability studies using accelerated conditions (e.g., 40°C/75% relative humidity) with periodic HPLC analysis to track degradation products .

Advanced Research Questions

Q. How can contradictory solubility data in literature be resolved experimentally?

- Methodological Answer :

- Use equilibrium solubility assays in buffered solutions (pH 1–12) with shake-flask or UV-spectrophotometric quantification.

- Compare results across solvents (e.g., DMSO, ethanol, water) and validate via -NMR in deuterated solvents to detect aggregation or polymorphism .

- Apply Hansen solubility parameters to predict solvent compatibility based on hydrogen bonding and polarity .

Q. What experimental designs are optimal for studying the compound’s stability under varying conditions?

- Methodological Answer :

- Design of Experiments (DOE) : Use factorial designs to test variables like temperature, pH, and light exposure. For example, a 2 factorial design evaluates main effects and interactions .

- Kinetic Studies : Monitor degradation rates via HPLC under accelerated conditions, applying Arrhenius equations to extrapolate shelf life.

Q. How can mechanistic insights into cyclization reactions during synthesis be obtained?

- Methodological Answer :

- Isotopic Labeling : Use -labeled amines to track cyclization pathways via -NMR.

- Computational Chemistry : Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies, validated by experimental kinetic data .

Q. What strategies address discrepancies in reported spectral data (e.g., NMR shifts)?

- Methodological Answer :

- Cross-Validation : Compare data across multiple techniques (e.g., SCXRD vs. NOESY for stereochemistry) .

- Solvent Effects : Replicate experiments in identical solvents (e.g., DMSO-d vs. CDCl) to assess solvent-induced shifts.

- Collaborative Studies : Share raw spectral data via platforms like Zenodo for peer validation .

Q. How can computational models predict bioactivity or reactivity of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.